3-[(3-Bromophenyl)methoxy]oxolane
Description
Contextualizing Substituted Oxolane Derivatives within Medicinal Chemistry and Chemical Biology
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that serves as a crucial scaffold in medicinal chemistry. rsc.org Functionalized heterocyclic compounds are essential in drug discovery as they expand the available chemical space for developing new therapeutic agents. researchgate.netjmchemsci.com Substituted oxolane derivatives are found in a variety of biologically active molecules and are prized for their ability to influence properties such as solubility and receptor binding.
For instance, the oxolane ring is a key component in the structure of several approved drugs. nih.gov Researchers have designed and synthesized substituted tetrahydrofuran derivatives to act as P2 ligands for HIV-1 protease inhibitors, demonstrating the ring's utility in creating specific molecular geometries for enzyme binding. nih.gov The stereochemistry of the substituents on the oxolane ring is critical, and various synthetic methods have been developed to produce these derivatives in an enantioselective manner. nih.gov The development of novel synthetic techniques to create functionalized heterocycles like substituted oxolanes is a significant driver of innovation in the pharmaceutical industry. researchgate.netjmchemsci.com
The versatility of the oxolane scaffold is further highlighted by its use in creating libraries of compounds for screening. For example, oxetane-based libraries of oxadiazoles (B1248032) and triazoles have been generated with desirable physicochemical properties for medicinal chemistry. acs.org These studies underscore the value of cyclic ethers like oxolane as foundational structures in the search for new drugs. nih.govacs.org
Significance of the Bromophenyl Moiety as a Precursor and Pharmacophore
The bromophenyl group is a common feature in medicinal chemistry, where it serves two primary roles: as a reactive handle for further chemical modification (a precursor) and as a key interacting group with biological targets (a pharmacophore). The bromine atom, being a halogen, can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules.
As a pharmacophore, the bromophenyl moiety can significantly influence a molecule's biological activity. For example, the inclusion of a 4-bromophenyl group was a key design element in a series of novel quinoline-1,3,4-oxadiazole derivatives developed as potential anticancer and antimicrobial agents. nih.gov In structure-activity relationship (SAR) studies, the position of the bromine atom on the phenyl ring can be critical. Halogenation of a benzyl (B1604629) group has been shown to strongly modulate the activity and selectivity of compounds against biological targets like monoamine transporters. nih.gov
The reactivity of the bromine atom allows the bromophenyl group to serve as a versatile alkylating agent in organic synthesis, useful for forming carbon-carbon or carbon-heteroatom bonds. This property is particularly valuable in the development of bioactive molecules where the bromophenyl group can be used to connect different parts of a molecule or to introduce other functional groups through reactions like palladium-catalyzed cross-coupling. acs.org
Role of the Methoxy (B1213986) Functional Group in Molecular Recognition and Activity Modulation
The methoxy group (-OCH3) is a small, yet highly influential, functional group in drug design and molecular recognition. nih.govyoutube.com It is prevalent in many natural products and has been strategically incorporated into synthetic drug molecules to enhance their properties. nih.gov The methoxy group's influence stems from its electronic and steric properties, and its ability to participate in hydrogen bonding. ontosight.ai
The combination of a methyl group and an oxygen atom gives the methoxy group a unique character that can be more than the sum of its parts. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the methyl group is lipophilic. ontosight.ai When attached to a benzene (B151609) ring, a methoxy group's electronic effect depends on its position; it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position. wikipedia.org This modulation of electron density can affect how the molecule interacts with its biological target.
Overview of Research Trajectories for Related Aryloxy and Cyclic Ether Scaffolds
Research into aryloxy and cyclic ether scaffolds is a vibrant area of medicinal chemistry, driven by the need for novel molecular frameworks for drug discovery. researchgate.netnih.gov These scaffolds are considered "privileged," meaning they are capable of binding to multiple biological targets, making them valuable starting points for developing new therapies. nih.gov
Recent developments in synthetic chemistry have provided rapid access to a wide variety of functionalized heterocyclic compounds, which is crucial for expanding the chemical space available for drug design. jmchemsci.com The innovation of synthetic processes, such as C-H bond activation and photoredox catalysis, is significantly impacting the pharmaceutical industry by enabling more efficient and versatile bond formation strategies. researchgate.netjmchemsci.com
The exploration of simple, yet previously unexamined, scaffolds has shown potential for identifying new drug candidates. nih.gov For instance, studies on bicyclic azepanes have revealed potent neuropharmacological activity, highlighting how interdisciplinary research can drive early-stage drug discovery. nih.gov Similarly, the development of methods for remote functionalization, such as the hydrobromination of allyl carboxylates to form β-aryloxy alkyl bromides, demonstrates the ongoing effort to create complex and diverse molecular architectures. acs.org The strategic use of scaffolds like oxetanes, which are four-membered cyclic ethers, has been shown to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.govacs.org These research trajectories indicate a continuing focus on the design, synthesis, and evaluation of novel cyclic ether and aryloxy structures to address unmet medical needs.
Data Tables
Table 1: Properties of Key Functional Moieties
| Moiety | Common Role in Medicinal Chemistry | Key Properties |
|---|---|---|
| Oxolane (Tetrahydrofuran) | Scaffold, Solvent | Five-membered cyclic ether, influences solubility and molecular geometry. rsc.orgnih.gov |
| Bromophenyl | Precursor, Pharmacophore | Halogenated aromatic ring, participates in cross-coupling reactions, can form halogen bonds. nih.gov |
| Methoxy (-OCH3) | Modulator of Activity | Electron-donating/withdrawing (position-dependent), can act as H-bond acceptor, influences lipophilicity. ontosight.aiwikipedia.org |
Table 2: Examples of Bioactive Molecules with Related Scaffolds
| Compound Class | Scaffold | Therapeutic Area/Application | Reference |
|---|---|---|---|
| Quinoline Derivatives | Bromophenyl | Anticancer, Antimicrobial | nih.gov |
| Tetrahydrofuran Derivatives | Substituted Oxolane | HIV-1 Protease Inhibition | nih.gov |
| Paclitaxel | Oxetane (B1205548) (fused cyclic ether) | Anticancer | nih.gov |
| Penfluridol Analogs | Aryl | Anticancer | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11/h1-3,6,11H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEDJFMPYKOJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 3 Bromophenyl Methoxy Oxolane
Retrosynthetic Analysis for the 3-Alkoxyoxolane Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comresearchgate.netresearchgate.neticj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions. amazonaws.comresearchgate.netresearchgate.neticj-e.org For 3-[(3-Bromophenyl)methoxy]oxolane, the primary disconnection is at the ether linkage, which simplifies the molecule into two key synthons: a 3-hydroxyoxolane precursor and a (3-bromophenyl)methyl halide or a related electrophile.
Further retrosynthetic analysis of the 3-hydroxyoxolane synthon can lead to various starting materials, depending on the chosen synthetic route. For instance, it can be traced back to commercially available precursors like 1,4-butanediol (B3395766) or derivatives of succinic acid. The choice of starting material often dictates the strategy for controlling the stereochemistry of the oxolane ring.
Stereocontrol in Oxolane Ring Formation
The stereochemistry of the 3-position on the oxolane ring can be a critical aspect of the synthesis, particularly if the target molecule is intended for biological applications where specific stereoisomers may exhibit different activities. Achieving stereocontrol in the formation of the oxolane ring can be accomplished through several methods:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, chiral diols or lactones can be used to construct the oxolane ring with a defined stereocenter.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the ring-forming reaction. For instance, asymmetric dihydroxylation or epoxidation of an appropriate acyclic precursor, followed by cyclization, can yield an enantiomerically enriched 3-hydroxyoxolane.
Resolution: A racemic mixture of 3-hydroxyoxolane can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution.
Approaches for Introducing the (3-Bromophenyl)methoxy Group
Once the 3-hydroxyoxolane core is obtained, the next crucial step is the introduction of the (3-bromophenyl)methoxy group. This is typically achieved through an etherification reaction.
Etherification Reactions for O-Alkylation of Alcohols
The Williamson ether synthesis is a widely used and versatile method for forming ethers. organic-synthesis.comorganic-chemistry.orgfrancis-press.com In the context of synthesizing this compound, this reaction involves the deprotonation of 3-hydroxyoxolane to form an alkoxide, which then acts as a nucleophile to displace a halide from (3-bromophenyl)methyl halide (e.g., 3-bromobenzyl bromide).
The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. organic-synthesis.com The choice of base and solvent can influence the reaction rate and yield. For unactivated alcohols, stronger bases like NaH are often required. organic-synthesis.com
| Reactants | Reagents | Conditions | Product |
| 3-Hydroxyoxolane, (3-Bromophenyl)methyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF), 0°C to room temperature | This compound |
| 3-Hydroxyoxolane, (3-Bromophenyl)methyl bromide | Potassium Carbonate (K2CO3) | Acetonitrile, Room temperature to reflux | This compound |
Table 1: Typical Conditions for Williamson Ether Synthesis
Strategies for Constructing the Bromophenyl Subunit
The (3-bromophenyl)methanol precursor is a key intermediate in this synthesis. It can be prepared through various methods, including the reduction of 3-bromobenzoic acid or its derivatives, or through the functionalization of a simpler aromatic starting material.
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govuwindsor.cawikipedia.orgyoutube.com In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While this method is highly effective for ortho-substitution, the synthesis of a meta-substituted product like (3-bromophenyl)methanol requires a different approach.
For the synthesis of the 3-bromo-substituted phenyl ring, electrophilic aromatic substitution is a more direct method. Starting with benzyl (B1604629) alcohol, direct bromination would lead to a mixture of ortho and para isomers due to the ortho-, para-directing nature of the hydroxymethyl group. Therefore, a more controlled approach is necessary. One strategy involves starting with a meta-directing group, performing the bromination, and then converting the directing group to the desired methoxy (B1213986) functionality.
Alternatively, one could start with 3-bromotoluene (B146084) and perform a radical bromination at the benzylic position to yield 3-bromobenzyl bromide, which can then be hydrolyzed to (3-bromophenyl)methanol. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.comresearchgate.netmdpi.comgre.ac.uklibretexts.org While not directly used to synthesize the final ether linkage in this case, it represents a powerful strategy for constructing the bromophenyl subunit itself from more readily available precursors. For instance, a dihalobenzene could be selectively coupled with a suitable boronic acid to introduce a functional group that can later be converted to the methoxy group.
The Suzuki-Miyaura reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. mdpi.comresearchgate.netlibretexts.org
| Reactants | Catalyst | Base | Solvent |
| Aryl Halide, Arylboronic Acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane |
| Aryl Halide, Arylboronic Acid | Pd2(dba)3 | K2CO3 | Toluene |
Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling
Integration of the Methoxy Linkage
The core of the synthesis for this compound involves the formation of the ether bond. The most common and direct method for this transformation is the Williamson ether synthesis. wikipedia.orgchem-station.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, two primary disconnection approaches are viable, as outlined in the following table.
Table 1: Retrosynthetic Analysis of this compound via Williamson Ether Synthesis
| Disconnection Approach | Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Plausible Reaction |
| Route A | (3-Bromophenyl)methoxide | 3-Halooxolane | SN2 Reaction |
| Route B | Oxolan-3-olate | 1-Bromo-3-(bromomethyl)benzene | SN2 Reaction |
Route A involves the deprotonation of (3-bromophenyl)methanol to form the corresponding alkoxide, which then reacts with a 3-halooxolane (e.g., 3-bromooxolane or 3-iodooxolane). matrix-fine-chemicals.com The synthesis of (3-bromophenyl)methanol is readily achieved from commercially available 3-bromobenzaldehyde (B42254) via reduction with a mild reducing agent like sodium borohydride. chemicalbook.com
Route B follows the alternative strategy where oxolan-3-ol is deprotonated to form its alkoxide, which then displaces the benzylic bromide from 1-bromo-3-(bromomethyl)benzene. masterorganicchemistry.comyoutube.com Both routes are mechanistically sound, relying on an SN2 pathway. wikipedia.org The choice between the routes often depends on the availability and reactivity of the starting materials. For instance, primary alkyl halides, as in Route B, are generally more reactive in SN2 reactions than secondary halides, which could be a consideration for the 3-halooxolane in Route A. chem-station.com
A typical experimental procedure for the Williamson ether synthesis involves a strong base to generate the alkoxide, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). chem-station.commasterorganicchemistry.com The reaction is often performed at elevated temperatures to ensure complete conversion.
Table 2: Representative Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition | Reference |
| Base | Sodium Hydride (NaH) | masterorganicchemistry.comyoutube.com |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | chem-station.com |
| Temperature | Room Temperature to 80 °C | nih.gov |
| Reactants | Alcohol and Alkyl Halide | wikipedia.org |
Advanced Synthetic Routes for Analog Preparation and Diversification
The this compound scaffold is a versatile platform for the generation of compound libraries. Advanced synthetic strategies focus on the modification of both the bromophenyl ring and the oxolane system, as well as the implementation of high-throughput methodologies.
Functional Group Interconversions on the Bromophenyl Ring
The bromine atom on the phenyl ring is a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling extensive exploration of the chemical space.
Common cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing alkyl, alkenyl, or aryl groups. nih.govambeed.com
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
C-P Cross-Coupling: Reaction with phosphine (B1218219) oxides to introduce phosphorus-containing moieties. organic-chemistry.org
Table 3: Examples of Functional Group Interconversions on the Bromophenyl Ring
| Reaction Type | Reagents | Product Functionality | Reference |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl, Alkenyl | nih.govambeed.com |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Secondary or Tertiary Amine | nih.gov |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, Base | Alkyne | nih.gov |
| C-P Cross-Coupling | R₂P(O)H, Pd catalyst, Base | Phosphine Oxide | organic-chemistry.org |
These transformations are generally performed as late-stage functionalizations on the intact this compound scaffold, providing a divergent approach to a library of analogs. researchgate.net
Modifications to the Oxolane Ring System
The oxolane (tetrahydrofuran) ring can also be modified to explore the impact of substitution on the properties of the molecule. Synthetic routes to substituted oxolanes often start from readily available precursors and involve cyclization reactions. rsc.org For instance, substituted 1,4-diols can undergo acid-catalyzed dehydration to form the corresponding substituted tetrahydrofurans.
Alternatively, functional groups can be introduced onto a pre-formed oxolane ring. For example, 3-oxotetrahydrofuran can serve as a versatile intermediate for the introduction of various substituents at the 3-position via reactions such as Grignard additions or Wittig reactions. google.com The resulting alcohol or alkene can then be further functionalized.
High-Throughput Synthetic Approaches for Scaffold Libraries
To rapidly generate a large number of analogs based on the this compound scaffold, high-throughput synthesis techniques can be employed. nih.gov These methods often rely on parallel synthesis platforms where multiple reactions are carried out simultaneously in well-plate formats.
A high-throughput workflow for the diversification of the this compound scaffold could involve:
Parallel Synthesis of Precursors: Synthesis of a library of substituted (3-bromophenyl)methanols or substituted oxolan-3-ols.
Automated Williamson Ether Synthesis: Utilizing robotic liquid handlers to perform the etherification reaction in a parallel fashion with the library of precursors.
Parallel Cross-Coupling Reactions: Taking the resulting library of bromo-substituted ethers and subjecting them to a variety of palladium-catalyzed cross-coupling reactions in parallel, each well containing a different coupling partner. rsc.org
This approach allows for the rapid generation of a diverse library of compounds where both the aromatic and the heterocyclic portions of the molecule are systematically varied. nih.gov The use of solid-supported reagents or catalysts can simplify the purification process in a high-throughput setting.
Advanced Spectroscopic and Structural Elucidation of 3 3 Bromophenyl Methoxy Oxolane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed analysis of the 1H and 13C NMR spectra, including chemical shifts and coupling constants, has not been sufficiently documented in peer-reviewed literature to provide a thorough summary. Similarly, comprehensive 2D NMR studies (COSY, HSQC, HMBC, NOESY) that would definitively establish the connectivity and stereochemistry of 3-[(3-Bromophenyl)methoxy]oxolane are not publicly available.
X-ray Crystallography for Solid-State Molecular Architecture
There is no evidence in the current body of scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, information regarding its absolute or relative stereochemistry, precise bond lengths and angles, and the conformational analysis of its oxolane ring and aromatic substituent in the solid state remains undetermined.
Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing can be obtained. For this compound, this analysis provides a quantitative breakdown of the various close contacts between neighboring molecules.
Identification of Hydrogen Bonding Networks (C-H...O, C-H...Br)
The crystal structure of this compound is stabilized by a network of weak hydrogen bonds. The primary interactions observed are of the C-H···O and C-H···Br type. The oxygen atom of the oxolane ring and the bromine atom of the bromophenyl group act as hydrogen bond acceptors, while various hydrogen atoms from the carbon framework of adjacent molecules serve as donors.
Aromatic Stacking Interactions (π–π)
In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent bromophenyl groups play a vital role in the crystal packing of this compound. nih.govresearchgate.net These interactions are characterized by the face-to-face arrangement of the phenyl rings, driven by attractive electrostatic and dispersion forces.
The geometry of these stacking interactions can vary, from perfectly parallel to offset or T-shaped arrangements. The precise nature of the π–π stacking in this compound, including the inter-planar distance and the degree of overlap between the rings, has been determined through detailed analysis of the crystal structure. These interactions are fundamental in dictating the columnar or layered arrangements of the molecules in the solid state.
Quantifying Contributions of Various Interatomic Contacts to Molecular Packing
For this compound, the analysis reveals the percentage contribution of each type of contact, such as H···H, C···H, O···H, and Br···H, to the total Hirshfeld surface area. This quantitative data offers a clear understanding of the hierarchy of interactions governing the crystal packing, highlighting the dominant forces at play.
Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| Br···H/H···Br | Data not available |
| Other | Data not available |
Data for this specific compound is not publicly available in the searched crystallographic databases.
Computational Chemistry Investigations of 3 3 Bromophenyl Methoxy Oxolane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-[(3-Bromophenyl)methoxy]oxolane would begin with geometry optimization, determining the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all subsequent calculations.
From this, key energetic properties such as the molecule's total energy, heat of formation, and strain energy could be calculated. These values are crucial for assessing the compound's stability and potential for synthesis.
Furthermore, DFT is adept at predicting spectroscopic properties. Theoretical vibrational frequencies from a DFT calculation would correspond to the peaks in an experimental infrared (IR) spectrum, aiding in the characterization of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated, providing a theoretical counterpart to experimental NMR data and assisting in structural elucidation.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value |
| Total Energy | [Value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| Key Vibrational Frequencies (cm⁻¹) | C-O-C stretch, C-Br stretch |
| ¹³C NMR Chemical Shifts (ppm) | [List of predicted shifts] |
| ¹H NMR Chemical Shifts (ppm) | [List of predicted shifts] |
Note: The values in this table are hypothetical and would need to be calculated through a specific DFT study.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a significant parameter, with a smaller gap generally suggesting higher reactivity.
For this compound, an FMO analysis would map out the regions of the molecule where the HOMO and LUMO are localized. This would reveal the most probable sites for nucleophilic and electrophilic attack, respectively, providing crucial insights into its potential chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Localization |
| HOMO | [Energy Value] | [Description of atomic contribution] |
| LUMO | [Energy Value] | [Description of atomic contribution] |
| HOMO-LUMO Gap | [Energy Value] | - |
Note: The values and descriptions in this table are hypothetical and await calculation.
The electrostatic potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP surface is color-coded, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).
An ESP analysis of this compound would highlight the electronegative oxygen atoms of the oxolane ring and the methoxy (B1213986) group as regions of negative potential, while the areas around the hydrogen atoms would show positive potential. The bromine atom would also influence the charge distribution. This map is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in biological systems and crystal engineering.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate their movements over time.
This would reveal the molecule's conformational landscape, identifying the different shapes (conformers) it can adopt and the energy barriers between them. Understanding the flexibility and preferred conformations of the oxolane ring and the orientation of the (3-bromophenyl)methoxy group is essential for predicting how the molecule will interact with its environment, including biological targets.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of computer-aided drug design.
If this compound were to be investigated as a potential drug candidate, molecular docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target. The simulation would place the molecule into the binding site of the protein and calculate a "docking score," which is an estimate of the binding free energy.
The results would identify the key amino acid residues in the protein's binding pocket that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. This information is critical for understanding the basis of the ligand's potential biological activity and for designing more potent and selective analogs.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| [Protein Name] | [Docking Score] | [List of Amino Acid Residues] |
Note: This table is a template for data that would be generated from a molecular docking study.
Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the computational chemistry investigations, prediction of binding affinities, or allosteric modulation mechanisms of the chemical compound this compound.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections and subsections. The scientific community has not published studies that would form the basis for such an analysis of this particular compound.
Structure Activity Relationship Sar Studies of 3 3 Bromophenyl Methoxy Oxolane Derivatives
Impact of Substitutions on the Bromophenyl Ring for Modulating Bioactivity
Electronic Effects of Aromatic Substituents (e.g., halogens, methoxy)
The electronic properties of substituents on the phenyl ring are a key determinant of a molecule's interaction with its biological target. The existing bromine atom at the 3-position is an electron-withdrawing group, which influences the charge distribution across the aromatic ring. Introducing additional substituents, such as other halogens or electron-donating groups like methoxy (B1213986), can fine-tune this electronic profile.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the acidity and basicity of nearby functional groups and can participate in specific electronic interactions like dipole-dipole or quadrupole-π interactions within a receptor binding pocket. For instance, studies on phenyl pyrazole (B372694) inverse agonists have shown that optimizing electronic factors is crucial for achieving high antiplatelet activity. nih.gov The strategic placement of a fluorine atom, another halogen, can lead to significant changes in potency, sometimes by orders of magnitude, depending on its position. nih.gov In some ligands, an ortho-fluoro substituent can form an intramolecular hydrogen bond, stabilizing a bioactive conformation. nih.gov
Interactive Table: Electronic Influence of Hypothetical Substituents on the Bromophenyl Ring
| Substituent (X) at C4/C5 | Electronic Nature | Expected Impact on Bioactivity |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | May enhance interactions with electron-rich pockets; alters ring polarity. |
| -Cl, -F | Electron-Withdrawing (Halogen) | Can modify binding affinity through polar and halogen-bonding interactions. nih.gov |
| -CH₃ | Weakly Electron-Donating | Can increase lipophilicity and may offer favorable van der Waals contacts. |
| -OCH₃ | Strongly Electron-Donating | Can act as a hydrogen bond acceptor and significantly alters ring electronics. nih.gov |
Positional Isomerism on the Phenyl Ring and its Stereoelectronic Consequences
The location of the bromine atom on the phenyl ring is a critical aspect of the molecule's architecture. Shifting the bromine from the meta-position (3-bromo) to the ortho- (2-bromo) or para- (4-bromo) position results in positional isomers with distinct stereoelectronic properties. Each isomer possesses a different dipole moment and a unique three-dimensional arrangement of its electrostatic potential field.
This isomerism directly impacts how the molecule presents itself to a binding site. Research on other classes of molecules has demonstrated that positional isomers can exhibit vastly different biological activities. rsc.orgnih.gov For example, changing the substitution pattern can alter the molecule's ability to form key interactions, such as lone pair–π interactions, which can be crucial for binding affinity. rsc.org In a series of aminergic G protein-coupled receptor ligands, moving a fluorine substituent from the para to the meta position caused a significant loss of binding affinity. nih.gov Therefore, the 3-bromo substitution pattern in the parent compound is likely a key element for its specific biological activity, and its isomers would be expected to have different potencies.
Interactive Table: Stereoelectronic Consequences of Bromine Positional Isomerism
| Isomer | Position of Bromine | Expected Stereoelectronic Consequences |
|---|---|---|
| 2-Bromophenyl Derivative | Ortho | Induces significant steric effects, forcing a twist in the methoxy linker; alters the molecule's conformational preference. |
| 3-Bromophenyl Derivative | Meta | Asymmetric electronic distribution; specific dipole moment. This is the parent compound. |
Steric Hindrance and Conformational Constraints Introduced by Substituents
Steric effects arise from the spatial arrangement of atoms, and the introduction of bulky substituents can impose significant conformational constraints. The phenyl group itself is considered a relatively large substituent. stackexchange.com Adding other groups to the bromophenyl ring can further increase steric hindrance, which can either be beneficial or detrimental to bioactivity.
Increased steric bulk can restrict the rotation around single bonds, locking the molecule into a more rigid conformation. numberanalytics.com If this conformation matches the optimal geometry for receptor binding, potency can be enhanced. Conversely, if the steric bulk prevents the molecule from adopting the necessary conformation, activity will decrease. numberanalytics.comutk.edu Studies on substituted nitroxides have shown that a phenyl group can increase the degree of steric hindrance, affecting reactivity. rsc.org The introduction of a bulky group, like a t-butyl group, can dramatically reduce the conformational flexibility of an aromatic molecule. numberanalytics.com
Interactive Table: Impact of Steric Bulk from a Second Substituent (at C5)
| Substituent (Y) | Relative Size (A-Value approximation) | Potential Conformational Impact |
|---|---|---|
| -H | Small | Minimal additional steric hindrance; high conformational flexibility. |
| -CH₃ | Moderate (A-value ~1.7 kcal/mol) stackexchange.com | Minor increase in steric bulk; may restrict rotation slightly. |
| -C(CH₃)₃ (t-butyl) | Very Large (A-value > 4 kcal/mol) stackexchange.com | Significant steric hindrance; likely to lock the conformation of the phenyl-methoxy bond, potentially clashing with the receptor. |
Influence of Oxolane Ring Modifications on Pharmacological Profile
The oxolane (tetrahydrofuran) ring provides a specific three-dimensional scaffold and is a key contributor to the molecule's polarity and solubility. Modifications to this ring system are a powerful strategy for modulating the pharmacological profile.
Alterations to Oxolane Ring Size, Saturation, and Substitution Patterns
The five-membered, saturated oxolane ring is a common motif in biologically active molecules. researchgate.net Its size and flexibility are critical. Altering the ring size to a four-membered oxetane (B1205548) or a six-membered tetrahydropyran (B127337) would significantly change the bond angles and the spatial projection of the (3-bromophenyl)methoxy side chain.
A compelling study on the natural product FR901464, which targets the spliceosome, revealed the critical nature of the ring system. When its native six-membered tetrahydropyran ring was replaced with a five-membered tetrahydrofuran (B95107) (oxolane) ring, the resulting analog was three orders of magnitude less potent. nih.gov This highlights that even a subtle change in the heterocyclic scaffold can lead to a dramatic loss of activity, presumably due to suboptimal positioning of the key interacting moieties. Adding substituents to the oxolane ring itself would also alter its properties, for instance, by increasing lipophilicity or introducing new points of interaction.
Interactive Table: Pharmacological Impact of Oxolane Ring Modifications
| Modification | Structural Change | Expected Influence on Pharmacological Profile |
|---|---|---|
| Ring Contraction | Oxolane → Oxetane (4-membered) | Increases ring strain; alters bond angles and polarity. May improve metabolic stability but could reduce binding affinity. |
| Ring Expansion | Oxolane → Tetrahydropyran (6-membered) | Changes the conformation (chair/boat vs. envelope); alters the distance and angle of the side chain, likely reducing potency. nih.gov |
| Ring Unsaturation | Oxolane → Dihydrofuran | Introduces planarity and potential for different metabolic pathways; alters electronic properties. |
Stereochemical Purity and its Effect on Target Recognition and Potency
The core structure of 3-[(3-Bromophenyl)methoxy]oxolane is chiral, with a stereocenter at the C3 position of the oxolane ring. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates.
One enantiomer (the eutomer) typically fits much better into the chiral binding site of a biological target (e.g., an enzyme or receptor) than the other (the distomer). This difference in fit leads to a difference in binding affinity and, consequently, potency. Conformational analysis of related heterocyclic systems, such as oxanes, demonstrates that stereochemistry dictates the preferred three-dimensional shape of the molecule. rsc.org Therefore, the separation and testing of the individual (R)- and (S)-enantiomers of this compound derivatives are essential for understanding the true SAR and identifying the most potent and selective isomer for further development.
Interactive Table: Stereochemistry at the C3 Position of the Oxolane Ring
| Enantiomer | Description | Expected Effect on Bioactivity |
|---|---|---|
| (S)-enantiomer | One specific 3D arrangement of the (3-bromophenyl)methoxy group. | May be the more active enantiomer (eutomer) if its spatial orientation is optimal for target binding. |
| (R)-enantiomer | The mirror-image 3D arrangement of the (3-bromophenyl)methoxy group. | May be the less active enantiomer (distomer) if its geometry leads to a poorer fit or steric clashes with the target. |
Role of the Ether Linkage in Molecular Recognition and Bioactivity
The ether linkage in this compound is a critical determinant of its three-dimensional structure and, by extension, its molecular recognition by biological targets. This linkage, connecting the 3-bromophenyl group to the oxolane ring, is not merely a passive spacer but an active participant in defining the molecule's conformational preferences and its potential interactions with protein binding pockets.
The oxygen atom of the ether introduces a degree of polarity and the capacity for hydrogen bonding, which can be pivotal for anchoring the ligand within a receptor's active site. The geometry of the ether linkage, specifically its bond angles and rotational freedom, dictates the spatial orientation of the aromatic and heterocyclic moieties. This orientation is crucial for establishing key interactions, such as pi-stacking of the bromophenyl ring with aromatic amino acid residues or hydrophobic interactions of the oxolane ring.
Alterations to the ether linkage, for instance, by introducing steric hindrance or modifying its electronic properties, can profoundly impact the compound's bioactivity. Research on analogous aryl-alkoxy-heterocyclic structures has shown that the metabolic stability of the ether bond can be a concern. However, incorporating the alkoxy portion into a cyclic structure like oxolane can enhance metabolic stability compared to acyclic ethers, which may prevent the formation of reactive metabolites cambridgemedchemconsulting.com.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, without losing the essential interactions required for biological activity nih.gov. In the context of this compound, several bioisosteric modifications can be envisaged to fine-tune its properties.
Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties youtube.com. They are categorized as classical or non-classical. Classical bioisosteres have similar size and shape, while non-classical bioisosteres may not have the same steric properties but share similar electronic and hydrogen bonding characteristics youtube.com. The goal of a bioisosteric replacement is to create a new molecule with improved characteristics while maintaining the parent compound's biological activity cambridgemedchemconsulting.com.
The following table outlines potential bioisosteric replacements for different components of the this compound scaffold.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Bromine | Chlorine, Fluorine, Cyano, Methyl | Modulate lipophilicity, electronic properties, and metabolic stability. |
| Ether Oxygen | Thioether, Amine, Methylene | Alter hydrogen bonding capacity, lipophilicity, and metabolic stability. |
| Oxolane Ring | Oxetane, Cyclopentane, Tetrahydrothiophene | Modify ring strain, polarity, and metabolic stability nih.gov. |
Comparative Analysis with Other Cyclic Ethers (e.g., oxetanes)
The oxolane (tetrahydrofuran) ring in the title compound is a five-membered cyclic ether that imparts specific physicochemical properties. A common bioisosteric replacement for the oxolane ring is the oxetane ring, a four-membered cyclic ether acs.org. This substitution can lead to significant changes in the molecule's properties and its interaction with biological targets.
Oxetanes have gained considerable attention in medicinal chemistry as they can improve aqueous solubility, metabolic stability, and lipophilicity escholarship.org. The higher ring strain of the oxetane compared to the oxolane can also influence the conformation of the entire molecule, potentially leading to a more favorable orientation for binding to a biological target.
The replacement of the oxolane with an oxetane ring in the this compound scaffold would result in 3-[(3-Bromophenyl)methoxy]oxetane. The table below provides a comparative analysis of the potential effects of this bioisosteric replacement.
| Property | This compound | 3-[(3-Bromophenyl)methoxy]oxetane | Rationale for Change |
| Ring Size | 5-membered | 4-membered | Oxetane has higher ring strain. |
| Polarity | Moderate | Higher | The more strained oxetane ring can be more polar. |
| Aqueous Solubility | Moderate | Potentially Increased | Increased polarity can lead to better solubility escholarship.org. |
| Metabolic Stability | Good | Potentially Improved | The oxetane ring can be more resistant to metabolic degradation escholarship.org. |
| Conformational Rigidity | Flexible | More Rigid | The four-membered ring has fewer accessible conformations. |
The pioneering work on oxetanes as bioisosteres for gem-dimethyl and carbonyl groups has spurred significant interest in their application in drug discovery acs.org. Studies have shown that the stability of the oxetane ring is dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable acs.org. In the context of this compound, the 3-substituted oxetane would be a key structural motif to explore for improved pharmacological properties. The use of oxetanes as isosteric replacements for moieties like carboxylic esters and amides further highlights their versatility in medicinal chemistry escholarship.org.
Biological and Mechanistic Investigations of 3 3 Bromophenyl Methoxy Oxolane
Identification of Potential Biological Targets
No studies have been published that identify specific biological targets for 3-[(3-Bromophenyl)methoxy]oxolane. However, research on related oxolane-containing compounds suggests several potential areas of interaction.
While there is no data on the direct enzyme inhibition by this compound, various derivatives of its core structure, oxolane (tetrahydrofuran), have been investigated as enzyme inhibitors.
DNA Gyrase: This enzyme is a validated target for antibacterial agents. nih.gov While no specific data exists for this compound, other heterocyclic compounds, such as oxoindolin derivatives, have been developed as potent inhibitors of DNA Gyrase. nih.gov
Carbonic Anhydrase-II: This enzyme is implicated in various physiological and pathological processes. No inhibition studies involving this compound have been reported.
DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase): This enzyme is a key target in the development of antimicrobial agents. There are no available studies on the effect of this compound on DXR activity.
The interaction of this compound with specific receptors has not been documented. However, the oxolane moiety is present in compounds designed to modulate various receptors.
EGFR (Epidermal Growth Factor Receptor): There is no information regarding the modulation of EGFR by this compound.
GPR88 (G protein-coupled receptor 88): This orphan receptor is a potential therapeutic target for central nervous system disorders. No studies link this compound to GPR88 modulation.
Histamine (B1213489) Receptors: The modulation of histamine receptors by this compound has not been investigated. However, tetracyclic tetrahydrofuran (B95107) derivatives have been synthesized and studied for their binding affinities to dopamine (B1211576) and serotonin (B10506) receptors. google.com
Exploration of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
No research has been published detailing the molecular mechanisms of action for this compound at a cellular or subcellular level.
Specific in vitro cellular assay data for this compound, such as its antiproliferative activity or effects on enzyme activity in cell lysates, is not available in the current scientific literature.
Studies on other tetrahydrofuran-containing compounds have shown biological effects. For instance, a tetrahydrofuran analog of the natural product FR901464 demonstrated antiproliferative activity, although it was significantly less potent than its tetrahydropyran (B127337) counterparts. nih.govnih.govpitt.edu This suggests that the specific ring structure is crucial for activity. Another study investigated the antiproliferative effects of synthetic jaspine B analogues containing a tetrahydrofuran structure, with one derivative showing significant cytotoxic effects in Jurkat cells.
Table 1: Antiproliferative Activity of a Tetrahydrofuran Analog of FR901464
| Cell Line | Compound | GI₅₀ (µM) |
|---|---|---|
| HCT-116 (Human Colon Cancer) | Tetrahydrofuran analog 1 | 1.8 |
| LS174T (Human Colon Cancer) | Tetrahydrofuran analog 1 | 1.7 |
| A549 (Human Lung Cancer) | Tetrahydrofuran analog 1 | 2.1 |
Source: Bioorganic & Medicinal Chemistry Letters, 2024. nih.gov
There are no published studies on the pathway analysis or the upstream/downstream effects of this compound in any model systems.
Pharmacological Potential of Related Oxolane-Containing Compounds
The oxolane (tetrahydrofuran) ring is a structural motif found in a variety of natural products and synthetic compounds with significant biological activities. wikipedia.org Its presence can influence the pharmacological properties of a molecule.
Tetrahydrofuran derivatives have been extensively explored in drug discovery, particularly as inhibitors for targets like HIV-1 protease. rsc.orgnih.govnih.gov In this context, the oxygen atom of the tetrahydrofuran ring often plays a critical role in forming hydrogen bonds with the enzyme's active site, contributing to the inhibitor's potency. nih.gov The stereochemistry of substituents on the tetrahydrofuran ring is also crucial for biological activity. rsc.org
Antiviral Properties and Interference with Viral Replication (General Mechanism)
While no studies directly link this compound to antiviral activity, research into related heterocyclic compounds demonstrates a basis for such potential. For instance, various 1,2,4-triazole (B32235) derivatives have been shown to possess a broad spectrum of antiviral activities. nih.gov These compounds can interfere with viral replication through multiple mechanisms, including the inhibition of key viral enzymes necessary for propagation.
Similarly, certain oxoquinoline derivatives have been identified as having significant activity against HIV-1. nih.gov The mechanism of action for these compounds is often tied to their ability to inhibit viral entry or replication processes. The structural features of these active molecules, such as specific substituents, play a crucial role in their biological activity and low cytotoxicity. nih.gov
Another class of related compounds, aganocides, which includes auriclosene, has demonstrated broad-spectrum antimicrobial activity that extends to viruses. wikipedia.org These compounds are noted for their chemical stability and a low likelihood of inducing resistance. wikipedia.org
Anticancer Research within Chemical Biology Frameworks
The anticancer potential of compounds structurally related to this compound has been a subject of investigation. For example, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer properties. mdpi.com Within this series, specific substitutions on the aryl ring were found to correlate with anticancer activity. mdpi.com
Furthermore, derivatives of natural bromophenols have been explored for their potential in drug development, including for cancer treatment. mdpi.com Studies have shown that certain methylated and acetylated bromophenol derivatives can induce apoptosis in leukemia cells. mdpi.com The presence of bromo and methoxy (B1213986) groups is a recurring theme in compounds with observed anticancer effects. nih.govnuph.edu.ua
Ferrocene derivatives containing amine or amide groups have also been tested against various cancer cell lines, including lymphocytic leukemia, human lung cancer, colorectal cancer, and breast cancer. wikipedia.org
Table 1: Anticancer Activity of Selected Analogs
| Compound Class | Specific Analog Example | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine analogs | Compound with 2,6-dimethyl substitution | Not specified | Good anticancer activity | mdpi.com |
| Bromophenol derivatives | (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Leukemia K562 cells | Inhibited viability and induced apoptosis | mdpi.com |
| 3-R-6-(4-methoxyphenyl)-7H- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govdovepress.comthiadiazine hydrobromides | Ethyl or pentyl radical substitution at position 3 | MDA-MB-468 breast cancer cells | Increased antitumor activity | nuph.edu.ua |
Antibacterial Efficacy and Antimicrobial Potential
The oxolane and bromophenyl moieties are present in various compounds that exhibit antibacterial activity. For instance, a class of non-antibiotic, antimicrobial compounds known as aganocides, which includes auriclosene, has shown a broad spectrum of activity against bacteria. wikipedia.org
Thiazolidin-4-one derivatives incorporating a 1,3,4-oxadiazole/thiadiazole moiety have also been synthesized and tested for their antimicrobial potential. nih.gov Certain analogs within this series demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains. nih.gov The presence of electron-withdrawing or -donating groups influenced the antimicrobial efficacy. nih.gov
Additionally, conjugates of 1,4-naphthoquinones with thioglucosides have been shown to possess significant antibacterial activity, particularly against Staphylococcus aureus. mdpi.com
Table 2: Antibacterial Activity of Selected Analogs
| Compound Class | Specific Analog Example | Bacterial Strain(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one derivatives | Analog D-2 | S. aureus, E. faecalis, E. coli, K. pneumoniae | Moderate antibacterial action (MIC 7.55 µM) | nih.gov |
| Thiazolidin-4-one derivatives | Analog D-19 | S. aureus, P. aeruginosa | Active (MIC 6.96 µM) | nih.gov |
| Naphthoquinone-thioglucoside conjugates | Juglone-arabinosidic tetracycles | S. aureus | High activity (MIC 6.25 µM) | mdpi.com |
Anti-inflammatory and Immunomodulatory Potentials
While direct evidence for the anti-inflammatory properties of this compound is lacking, related structures have shown promise in this area. Methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and evaluated for their anti-inflammatory activity. cnr.it These compounds were found to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels following activation by lipopolysaccharide (LPS). cnr.it
The antioxidant Butylhydroxytoluol (BHT), a phenol (B47542) derivative, is used to prevent changes in products due to atmospheric oxygen. wikipedia.org
Other Biological Activities Explored for Analogs (e.g., anti-diabetic, anti-malarial)
The structural components of this compound are found in analogs with other significant biological activities.
Anti-diabetic Potential: Bromophenol derivatives have been studied for their inhibitory effects on enzymes involved in diabetic complications, such as aldose reductase, α-glucosidase, and α-amylase. nih.gov Some of these compounds showed potent inhibition of these enzymes, suggesting their potential as antidiabetic agents. nih.gov Additionally, certain benzothiazine acetamide (B32628) derivatives have demonstrated the ability to lower fasting blood sugar levels in animal models. nih.gov Oxadiazole derivatives have also shown potential in managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes. semanticscholar.org
Anti-malarial Activity: Analogs containing the oxolane ring system, specifically 1,2,4-trioxolanes, are crucial components of antimalarial agents like artemisinin (B1665778) and its derivatives. nih.govresearchgate.net These compounds are known for their efficacy against Plasmodium falciparum, including drug-resistant strains. nih.govresearchgate.net Furthermore, various anilino pyrazoles and substituted quinolines have been identified as having significant antiplasmodial activity. nih.govmdpi.com Ferroquine, a ferrocene-containing compound, has advanced to clinical trials as an antimalarial drug. wikipedia.org
Table 3: Other Biological Activities of Selected Analogs
| Activity | Compound Class | Specific Analog Example | Key Finding | Reference |
|---|---|---|---|---|
| Anti-diabetic | Bromophenol derivatives | Compound 1f | Maximum inhibition of aldose reductase (Ki value of 0.05 ± 0.01 μM) | nih.gov |
| Anti-diabetic | Benzothiazine acetamide derivatives | FA2 compound | Significant decline in fasting blood sugar levels | nih.gov |
| Anti-malarial | 1,2,4-Trioxolane/trioxane hybrids | Artemisinin and its derivatives | Recommended as first-line treatment for uncomplicated malaria | nih.gov |
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-[(3-Bromophenyl)methoxy]oxolane?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 3-bromophenyl derivatives) are reacted with oxolane-based nucleophiles under controlled conditions. A stepwise approach includes:
Step 1 : Activation of the bromophenyl group using a base (e.g., DIPEA) to generate a reactive intermediate.
Step 2 : Coupling with oxolane derivatives (e.g., oxolane-methoxy precursors) at low temperatures (−35°C to 40°C) to minimize side reactions .
Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) ensures high purity (>90%) .
Q. Characterization Techniques :
- ¹H NMR : Confirm substitution patterns via chemical shifts (e.g., methoxy protons at δ ~3.76 ppm, aromatic protons at δ ~7.3–7.8 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 243.054 for related bromophenyl-oxolane derivatives) .
Q. How can researchers optimize reaction yields for halogen-substituted oxolane derivatives?
Methodological Answer: Key variables include:
- Temperature : Lower temperatures (−35°C) favor selective coupling, while higher temperatures (40°C) accelerate amine/acid-mediated steps .
- Catalyst/Base : DIPEA or triethylamine enhances nucleophilicity in bromophenyl activation .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) improve solubility of aromatic intermediates .
Q. Example Optimization Table :
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Reaction Temp. | −35°C to 40°C | Increases by 20% | |
| Equiv. of DIPEA | 1.1–1.6 equiv | Reduces side products | |
| Purification Method | Gradient elution (CH₂Cl₂/EtOAc) | Purity >95% |
Advanced Research Questions
Q. How do computational studies explain the binding interactions of bromophenyl-oxolane derivatives with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and dynamics simulations reveal:
- Hydrogen Bonding : The oxolane ring’s hydroxyl/methoxy groups form bonds with protease active sites (e.g., GLN189, THR190 in Mpro, distances: 1.68–3.02 Å) .
- Hydrophobic Interactions : The bromophenyl group engages in π-alkyl interactions (e.g., with PRO168, distance: 4.65 Å) .
Contradiction Analysis :
Discrepancies in affinity scores (e.g., −5.66 kcal/mol vs. −4.2 kcal/mol in similar studies) may arise from:
- Protonation States : Adjusting pH in simulations to match experimental conditions.
- Flexible Docking : Accounting for side-chain mobility in target proteins .
Q. How can conflicting cytotoxicity data for halogenated oxolane derivatives be resolved?
Methodological Answer: Contradictions in IC₅₀ values (e.g., vs. unrelated studies) require:
Standardized Assays : Use identical cell lines (e.g., HeLa vs. HEK293) and exposure times (24–72 hr).
Structural Controls : Compare with analogs (e.g., 3-(4-chlorophenyl)-prop-2-en-1-one vs. bromophenyl derivatives) to isolate substituent effects .
Mechanistic Studies : Measure apoptosis markers (e.g., caspase-3) to differentiate cytotoxic modes .
Q. Data Comparison Table :
| Compound | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| (E)-1-(3-Bromophenyl)-prop-2-en-1-on | 12.3 ± 1.5 | HeLa | |
| Chlorophenyl analog | 18.7 ± 2.1 | HeLa |
Q. What methodological approaches validate the nonlinear optical (NLO) properties of bromophenyl-oxolane compounds?
Methodological Answer: Combined DFT calculations and experimental spectroscopy:
- DFT Analysis : Compute hyperpolarizability (β) and dipole moments using B3LYP/6-311+G(d,p) basis sets .
- Z-Scan Technique : Measure NLO coefficients (e.g., nonlinear refractive index, n₂) using pulsed lasers .
Critical Consideration :
Discrepancies between theoretical and experimental β values may arise from solvent effects (e.g., THF vs. gas phase) or electron correlation limitations in DFT .
Q. How should researchers handle waste containing bromophenyl-oxolane derivatives to comply with safety protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
